3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is with a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. It is typically available in high purity (around 95%) and is utilized as a building block for synthesizing more complex molecules .
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate is classified under chromenones, which are characterized by a chromene structure with a ketone group. This specific compound features a trimethyl substitution on the chromene ring and is linked to a tert-butoxycarbonyl derivative of beta-alanine, an amino acid .
The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves several key steps:
The reactions typically require careful control of temperature and pH to optimize yields. Reaction conditions may include refluxing in organic solvents or using microwave-assisted synthesis techniques to enhance reaction rates .
The molecular structure of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | (3,4,7-trimethyl-2-oxochromen-5-yl) 3-(tert-butoxycarbonylamino)propanoate |
| InChI | InChI=1S/C20H25NO6/c1... |
| InChI Key | WGCODUQYQAKBRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCNC(=O)OC(C)(C)C |
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and may involve purification steps such as chromatography to isolate desired products .
The mechanism of action for 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with biological targets such as enzymes or receptors:
These interactions could lead to potential therapeutic effects such as anti-inflammatory or anticancer activities .
Preliminary studies suggest that this compound has a binding affinity for several protein targets due to its structural features, which may influence pathways involved in cell signaling and metabolism .
The compound is typically a solid at room temperature and exhibits good solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data indicate that it maintains stability over a range of pH levels but should be protected from strong acids or bases during storage .
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)-beta-alaninate has several significant applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: